Trimethylsulfonium iodide

Vue d'ensemble

Description

Trimethylsulfonium iodide is an organic compound with the molecular formula C3H9IS. It is a sulfonium salt commonly used in organic synthesis as a methylating agent. The compound appears as colorless crystals and is known for its role in the Corey-Chaykovsky reaction, where it is used to generate sulfur ylides for the synthesis of epoxides and cyclopropanes .

Méthodes De Préparation

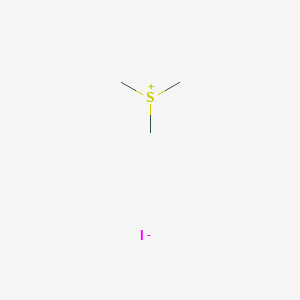

Synthetic Routes and Reaction Conditions: Trimethylsulfonium iodide can be synthesized by treating dimethyl sulfide with iodomethane. The reaction proceeds as follows:

(CH3)2S+CH3I→(CH3)3S+I−

This reaction typically occurs under mild conditions and results in the formation of this compound as a crystalline solid .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows the same basic principles but is scaled up to accommodate larger quantities. The reaction is carried out in a controlled environment to ensure the purity and yield of the product. The resulting compound is then purified through recrystallization or other suitable methods to achieve the desired quality .

Analyse Des Réactions Chimiques

Corey–Chaykovsky Epoxidation

TMSI is a precursor to dimethylsulfonium methylide, a sulfur ylide critical in the Johnson–Corey–Chaykovsky reaction. This ylide reacts with carbonyl compounds (aldehydes/ketones) to form epoxides via a three-step mechanism:

-

Nucleophilic addition : The ylide attacks the electrophilic carbonyl carbon.

-

Betaine formation : A tetrahedral intermediate with adjacent charges forms.

-

Oxirane closure : Intramolecular displacement of the sulfonium group yields the epoxide .

Key mechanistic insights :

-

Diastereoselectivity : Trans selectivity dominates due to reversible betaine formation, favoring the anti-betaine conformation .

-

Steric and electronic effects : Bulky substrates or electron-withdrawing groups on the carbonyl enhance selectivity by stabilizing intermediates .

Reactivity with Bases and Solvent Effects

TMSI reacts with strong bases (e.g., KOH, NaH) to generate reactive intermediates:

Solvent-dependent pathways :

In acetonitrile, the solvent acts as a phase-transfer catalyst, facilitating ylide formation and suppressing competing nitrile synthesis .

Decomposition and Stability

TMSI decomposes under specific conditions:

-

Thermal stability : Stable up to 215–220°C; decomposes at higher temperatures to release sulfur oxides and HI .

-

Base-induced degradation : Strong bases (e.g., NaOH) promote hydrolysis, yielding dimethyl sulfide and methanol .

Critical decomposition pathways :

This reaction is accelerated in polar protic solvents .

Synthetic Utility in Cyclopropanation

TMSI-derived ylides undergo 1,4-addition with α,β-unsaturated carbonyl compounds to form cyclopropanes:

-

Conjugate addition : Ylide attacks the β-carbon of enones.

-

Ring closure : Intramolecular displacement forms the cyclopropane ring .

Example : Reaction with methyl vinyl ketone yields bicyclic cyclopropanes in >80% yield .

Comparative Reaction Table

Theoretical Insights

DFT studies reveal:

-

SN2 reactivity : TMSI undergoes backside nucleophilic substitution in low-polarity solvents, forming ion pairs (tripod/seesaw conformers) .

-

Solvent permittivity : Ion pairs dominate in solvents with ε < 28 (e.g., toluene), while free ions prevail in polar media (e.g., water) .

This compound’s versatility in organic synthesis and materials science is underscored by its role in epoxidation, cyclopropanation, and perovskite stabilization. Its reactivity is finely tunable via solvent choice and base strength, making it indispensable in both academic and industrial settings.

Applications De Recherche Scientifique

Chemical Synthesis

Methyl Transfer Reagent

TMSI is primarily recognized for its role as a methyl transfer reagent in organic synthesis. It reacts with sodium hydride to form dimethyloxosulfonium methylide, which is utilized in the preparation of ylides. These ylides can subsequently react with carbonyl compounds to yield epoxides, and with α,β-unsaturated esters to produce cyclopropyl esters .

Reaction Mechanisms

Studies have shown that TMSI facilitates methyl transfer reactions at significantly enhanced rates when used in polar solvents such as water. For instance, the reaction of TMSI with pyridine in aqueous conditions demonstrated a faster reaction rate compared to non-polar solvents . The mechanistic insights reveal that the iodide ion may initially react with TMSI to generate methyl iodide, which then reacts with nucleophiles like pyridine.

Biological Applications

Model for Biological Methylation

TMSI serves as a model for S-adenosylmethionine (SAM), a crucial biological methyl donor involved in various methylation reactions in living organisms. The methylation process is fundamental for the formation of phosphatidylcholine and the conversion of homocysteine to methionine, both vital biochemical pathways .

Material Science

Surface Reconstruction in Photovoltaics

Recent research has highlighted the use of TMSI in improving the performance and stability of perovskite solar cells (PSCs). By employing aprotic TMSI for surface reconstruction, significant enhancements in device stability and efficiency have been reported, showcasing its potential in renewable energy applications .

Analytical Chemistry

Fatty Acid Analysis

TMSI has been employed in gas chromatography for the derivatization of fatty acids into methyl esters. This method simplifies the identification of bacterial species by facilitating a rapid analysis of cellular fatty acids, thus proving useful in microbiological studies .

-

Methyl Transfer Reactions

A study published in the Journal of the American Chemical Society explored the kinetics of methyl transfer from TMSI to amines such as ammonia and pyridine. The findings indicated that solvent polarity significantly affects reaction rates and mechanisms, providing insights into optimizing conditions for synthetic applications . -

Photovoltaic Enhancements

Research conducted on PSCs using aprotic TMSI demonstrated improved charge transport properties and device longevity. The study concluded that TMSI's unique properties could be harnessed for innovative solar energy solutions . -

Microbial Identification Techniques

A novel method utilizing TMSI for the rapid derivatization of bacterial fatty acids was developed, allowing for efficient identification through gas chromatography. This technique streamlines traditional processes and enhances analytical throughput in microbiology labs .

Mécanisme D'action

The primary mechanism of action of trimethylsulfonium iodide involves the formation of sulfur ylides. When treated with a strong base, the compound forms a sulfur ylide, which acts as a nucleophile. This ylide can then react with carbonyl compounds to form epoxides or with enones to form cyclopropanes. The sulfur ylide initially attacks the carbonyl carbon, leading to the formation of an intermediate that subsequently undergoes intramolecular nucleophilic attack to yield the final product .

Comparaison Avec Des Composés Similaires

Trimethylsulfoxonium Iodide: This compound is similar to trimethylsulfonium iodide but contains an additional oxygen atom bonded to the sulfur atom.

Dimethylsulfonium Methylide: Another related compound used in the Corey-Chaykovsky reaction for the synthesis of epoxides and cyclopropanes.

Uniqueness: this compound is unique due to its specific reactivity and the ability to form sulfur ylides under mild conditions. This makes it a valuable reagent in organic synthesis, particularly in the formation of three-membered ring structures such as epoxides and cyclopropanes .

Activité Biologique

Trimethylsulfonium iodide (TMSI) is a sulfonium salt that has garnered attention for its potential biological activities and applications in chemical synthesis. This compound is primarily recognized for its role in methyl transfer reactions, which are crucial in various biological processes, including the synthesis of phospholipids and amino acids. This article reviews the biological activity of TMSI, focusing on its mechanisms, applications, and relevant research findings.

This compound can be synthesized through the reaction of dimethyl sulfoxide with iodomethane:

This reaction produces the trimethylsulfonium cation, which is a key player in methyl transfer reactions due to the positive charge on sulfur, enhancing its reactivity with nucleophiles such as amines and alcohols .

Methyl Transfer Reactions

TMSI serves as a model for S-adenosylmethionine (SAM), an important biological methyl donor. The trimethylsulfonium cation facilitates methyl transfer to various substrates, including nucleophilic amines and alcohols. Studies indicate that TMSI can react with ammonia and pyridine, significantly accelerating the reaction rate in polar solvents like water . The activation of the methyl group by the adjacent sulfur atom is critical for its biological function.

Interaction with Hydrogen Sulfide

Recent research has highlighted the relationship between trimethylsulfonium ions and hydrogen sulfide (H₂S), a known signaling molecule in biological systems. The trimethylsulfonium ion can form through successive methylation reactions of H₂S. This connection suggests that TMSI might play a role in H₂S metabolism and its physiological effects .

Photovoltaic Applications

Trimethylsulfonium lead triiodide (TMSPbI₃), derived from TMSI, has been investigated for use in moisture-stable hybrid perovskite solar cells. Research indicates that TMSPbI₃ exhibits high moisture stability and efficiency, making it a candidate for sustainable energy applications .

Research Findings and Case Studies

Propriétés

IUPAC Name |

trimethylsulfanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9S.HI/c1-4(2)3;/h1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFJYIHQDILEQNR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[S+](C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9IS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

676-84-6 (Parent) | |

| Record name | Trimethylsulfonium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002181422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30883803 | |

| Record name | Sulfonium, trimethyl-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Trimethylsulfonium iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21785 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2181-42-2 | |

| Record name | Trimethylsulfonium iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2181-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylsulfonium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002181422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethylsulfonium iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36713 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfonium, trimethyl-, iodide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfonium, trimethyl-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylsulphonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.869 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYLSULFONIUM IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Z1LIZ2LUN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Trimethylsulfonium iodide (TMSI) has the molecular formula C3H9SI and a molecular weight of 198.10 g/mol. [, , ]

A: TMSI acts as a surface modifier for perovskite solar cells, forming a moisture-resistant layer that impedes water penetration and enhances device stability. []

A: Yes, unlike organic ammonium salts, which degrade quickly due to their protic nature, the aprotic structure of TMSI makes it more resistant to moisture, leading to improved long-term stability in perovskite solar cells. []

A: TMSI acts as a reagent in the presence of a base, generating a sulfonium ylide. This ylide then reacts with aldehydes to form epoxides. [, , ]

A: In reactions of benzophenone with TMSI and solid potassium hydroxide in acetonitrile, the solvent acts as a phase-transfer catalyst. Acetonitrile facilitates the transport of the base from the solid KOH to the reaction medium, where it reacts with TMSI to form the reactive ylide intermediate. []

A: TMSI facilitates the conversion of intermediates formed from the reaction of 2-hydroxyphenylmethanones and 1-chloro-1-(benzotriazol-1-yl)alkanes into oxiranes. These oxiranes are then further transformed into the desired 3-hydroxymethylbenzofurans or their dihydro derivatives. []

A: Yes, TMSI plays a crucial role in forming triazapentalenes and furans through its reaction with intermediates derived from acylacetylenes and benzotriazole. []

A: TMSI is employed to generate an oxiranyl side chain in a precursor molecule during the multi-step synthesis of DB[a,l]PDE, ultimately enabling the stereoselective preparation of both the syn- and anti-isomers of these metabolites. []

A: The mutagenicity of DB[a,l]PDE, synthesized using TMSI, was evaluated in various biological systems, including bacterial strains and mammalian cells. Results indicated that these dihydrodiol epoxides exhibited significant mutagenic potency, exceeding that of previously studied analogues. This finding suggests a potential link between these metabolites and the potent carcinogenicity of DB[a,l]P. []

A: While the provided research abstracts do not explicitly mention computational studies on TMSI itself, they highlight its use in synthesizing compounds that are likely subjects of computational investigations. For example, the synthesized dihydrodiol epoxides of dibenzo[a,l]pyrene are strong candidates for computational modeling to understand their interactions with DNA and their role in carcinogenesis. []

A: Studies comparing the effects of SC-0224 (which contains a trimethylsulfonium group) and glyphosate on duckweed revealed that SC-0224 caused more significant increases in free amino acid levels. The effects of SC-0224 were comparable to those of this compound (TMS-I). This suggests that the trimethylsulfonium moiety in SC-0224 contributes to its herbicidal action, potentially by disrupting amino acid biosynthesis or metabolism. []

A: The aprotic nature of TMSI makes it highly resistant to moisture compared to protic organic ammonium salts, leading to enhanced stability and longevity of perovskite solar cells. This characteristic is crucial for practical applications of these devices in humid environments. []

A: Researchers employed various analytical techniques, including X-ray diffraction (XRD) [, ], Raman spectroscopy [], nuclear magnetic resonance (NMR) spectroscopy (not explicitly mentioned but likely used), and thin-layer chromatography (TLC) [], to characterize TMSI and its reaction products in different studies.

A: Research is exploring alternatives to lead in perovskite solar cells due to its toxicity. One study investigated gold or silver combined with bismuth, and silver by itself, as potential substitutes. While the conductivities of these materials were promising, their solar cell efficiencies were low compared to lead-based perovskites. Further research is needed to improve their performance and viability as replacements for lead. []

A: Early research in the early 20th century investigated the effects of TMSI and related onium compounds on the autonomic nervous system. Studies found that these compounds, including TMSI, exhibited varying degrees of “muscarine” and "nicotine" like actions, indicating their ability to interact with cholinergic receptors. Furthermore, TMSI was found to possess curare-like activity, suggesting an effect on neuromuscular junctions. These findings highlight the historical significance of TMSI in understanding the structure-activity relationships of onium compounds and their pharmacological effects. []

A: The research on TMSI showcases interdisciplinary collaborations spanning organic chemistry, materials science, and chemical engineering. For instance, the development of TMSI-modified perovskite solar cells necessitates expertise in synthetic chemistry for material preparation, materials characterization techniques to understand its impact on device performance, and engineering principles for device fabrication and optimization. This exemplifies how TMSI research fosters cross-disciplinary synergy to advance technological applications. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.